molecular formula C9H13N5O3 B2631395 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione CAS No. 476481-79-5

8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione

Cat. No.: B2631395
CAS No.: 476481-79-5
M. Wt: 239.235
InChI Key: XPCFKIOWUGKYPA-UHFFFAOYSA-N
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Description

8-(3-Hydroxypropylamino)-3-methyl-7H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a hydroxypropylamino group attached to the purine ring, which imparts unique chemical and biological properties

Preparation Methods

The synthesis of 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione involves several steps. One common method includes the reaction of 3-methylxanthine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydroxypropylamino group. The reaction conditions typically involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

8-(3-Hydroxypropylamino)-3-methyl-7H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxypropylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with sodium borohydride can produce an alcohol.

Scientific Research Applications

8-(3-Hydroxypropylamino)-3-methyl-7H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a model compound for understanding the interactions of purine derivatives with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropylamino group allows the compound to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

8-(3-Hydroxypropylamino)-3-methyl-7H-purine-2,6-dione can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine structure but different functional groups.

    Theophylline: Used in the treatment of respiratory diseases, it has a similar core structure but different substituents.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

The uniqueness of this compound lies in its specific hydroxypropylamino group, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

8-(3-hydroxypropylamino)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O3/c1-14-6-5(7(16)13-9(14)17)11-8(12-6)10-3-2-4-15/h15H,2-4H2,1H3,(H2,10,11,12)(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCFKIOWUGKYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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